Enzymatic Potency Profile: BMS-4 vs. BMS-3 and TH-257 in LIMK1/2 Inhibition
In a head-to-head comparative study, BMS-4 (compound 3) exhibited distinct enzymatic potency against LIMK1 and LIMK2 compared to the closely related analog BMS-3 (compound 2) and the allosteric inhibitor TH-257 (compound 9) [1]. The study utilized a RapidFire mass spectrometry assay to measure pIC50 values [1].
| Evidence Dimension | Enzymatic Inhibition (pIC50) |
|---|---|
| Target Compound Data | LIMK1: 7.25 ± 0.06; LIMK2: 6.87 ± 0.10 |
| Comparator Or Baseline | BMS-3: LIMK1 7.75 ± 0.04, LIMK2 7.52 ± 0.04; TH-257: LIMK1 6.70 ± 0.10, LIMK2 7.84 ± 0.05 |
| Quantified Difference | BMS-4 is ~3-fold less potent for LIMK1 and ~4.5-fold less potent for LIMK2 than BMS-3. BMS-4 is ~3.5-fold more potent for LIMK1 but ~9-fold less potent for LIMK2 than TH-257. |
| Conditions | RapidFire mass spectrometry assay; LIMK1 at 40 nM, LIMK2 at 15 nM; mean ± SEM of at least 3 independent experiments. |
Why This Matters
This data confirms that even structurally similar compounds like BMS-3 and BMS-4 have distinct potency profiles, making direct substitution invalid and emphasizing the need to select the appropriate tool compound for the specific experimental question.
- [1] Hanke T, et al. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. J Med Chem. 2022;65(20):13705-13713. View Source
